

Dpc 083 in combination with nucleoside reverse transcriptase inhibitors (NRTIs)

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Compound of Interest

Compound Name:	Dpc 083
CAS No.:	214287-99-7
Cat. No.:	B1667219

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Technical Guide: DPC 083 (BMS-561390) + NRTI Combination Strategies

Executive Summary & Compound Identity

DPC 083 (also known as BMS-561390) is a quinazolinone-based NNRTI designed to overcome the limitations of first-generation NNRTIs like Efavirenz (EFV) and Nevirapine (NVP). Its primary developmental objective was to retain antiviral potency against the K103N mutation, the most prevalent resistance pathway in HIV-1 reverse transcriptase.

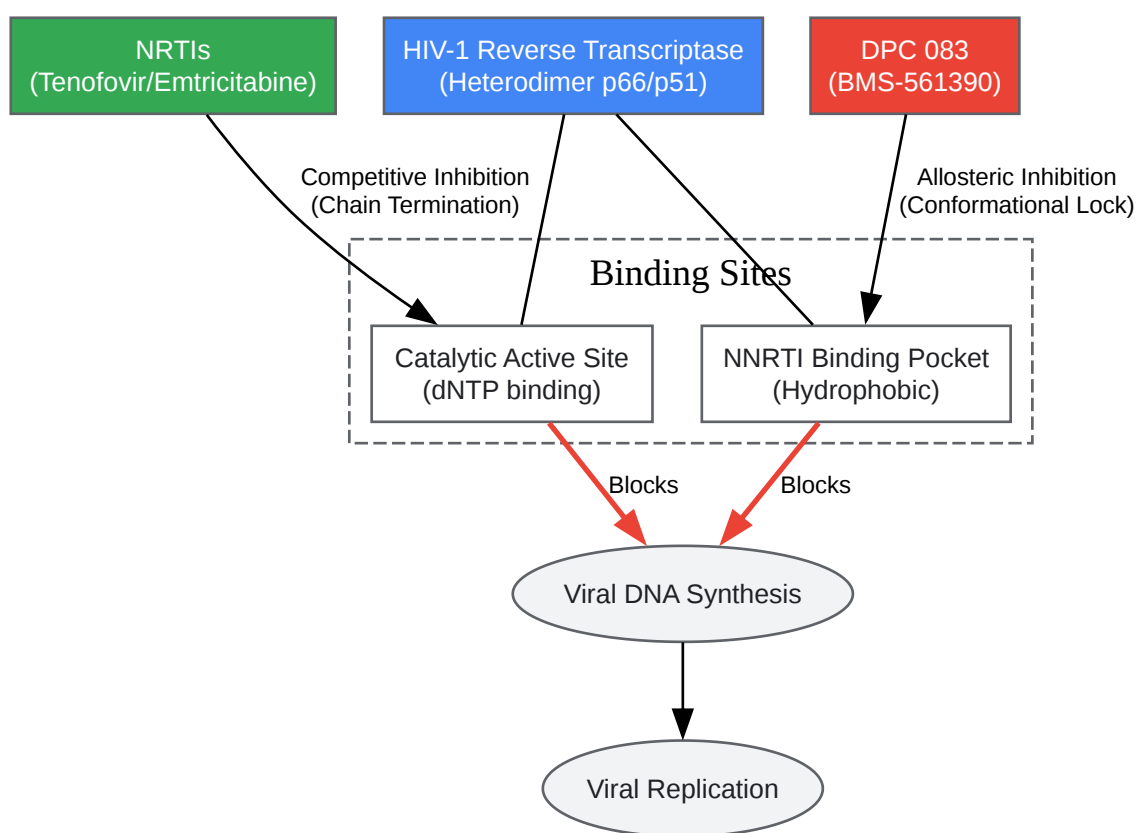
- Chemical Class: Quinazolinone derivative.[1][2]
- Mechanism: Allosteric inhibition of HIV-1 Reverse Transcriptase (RT).
- Key Advantage: High genetic barrier to resistance compared to EFV, specifically targeting K103N and L100I variants.

Mechanistic Rationale for Combination

The combination of **DPC 083** with NRTIs (e.g., Tenofovir, Emtricitabine, Zidovudine) represents a "Dual-Site Inhibition" strategy. While NRTIs act as competitive substrate analogues at the catalytic active site, **DPC 083** binds to a distinct hydrophobic pocket (the NNRTI binding pocket), inducing a conformational change that locks the enzyme in an inactive state.

Pathway Visualization

The following diagram illustrates the non-competitive interaction between **DPC 083** and NRTIs on the Reverse Transcriptase enzyme.



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Figure 1: Dual-site inhibition mechanism. **DPC 083** locks the enzyme allosterically, while NRTIs terminate the DNA chain at the active site.

Comparative Performance Analysis

The clinical value of **DPC 083** lies in its resistance profile. The table below synthesizes experimental data comparing **DPC 083** against the standard of care (Efavirenz).

Table 1: Antiviral Potency & Resistance Profile (In Vitro)

Parameter	DPC 083 (BMS-561390)	Efavirenz (EFV)	Significance
IC90 (Wild Type)	~4.6 nM	~1.7 - 5.0 nM	Comparable potency against WT virus.
IC90 (K103N Mutant)	76 nM	>2000 nM	Critical Differentiator: DPC 083 retains activity; EFV fails.
IC90 (K103N + L100I)	897 nM	Resistant	DPC 083 shows partial activity against double mutants.
Half-Life (t1/2)	Long (Supports QD dosing)	40-55 hours	Both support Once-Daily (QD) dosing.
Metabolic Pathway	CYP450	CYP2B6 (Primary)	Potential for drug-drug interactions in both.

Data Source: Derived from preclinical profiling and Phase II development data (See References [1], [4]).

Experimental Protocols

To validate the efficacy of **DPC 083** in a combination regimen, two core experimental workflows are recommended: the Checkerboard Synergism Assay and the Resistance Breakthrough Selection.

Protocol 1: In Vitro Synergism (Checkerboard Method)

This protocol determines the Combination Index (CI) to classify the interaction as synergistic, additive, or antagonistic.

Reagents:

- MT-2 or PBMC cells infected with HIV-1 (strain IIIB or clinical isolate).

- **DPC 083** stock solution (DMSO).
- NRTI stock solution (e.g., Tenofovir Disoproxil Fumarate).
- MTT or Luciferase assay kit for cell viability/viral load.

Workflow:

- Matrix Preparation: Prepare a 96-well plate with a 2D serial dilution matrix.
 - X-axis: **DPC 083** (0, 0.2x, 0.5x, 1x, 2x, 5x EC50).
 - Y-axis: NRTI (0, 0.2x, 0.5x, 1x, 2x, 5x EC50).
- Infection: Infect cells at a Multiplicity of Infection (MOI) of 0.01.
- Incubation: Incubate at 37°C, 5% CO₂ for 5 days.
- Readout: Measure cytopathic effect (CPE) protection or luciferase activity.
- Analysis: Calculate Fractional Inhibitory Concentration (FIC) for each well.
 - Interpretation: FIC < 0.5 = Synergy; 0.5-4.0 = Indifference; > 4.0 = Antagonism.

Protocol 2: Resistance Breakthrough Selection

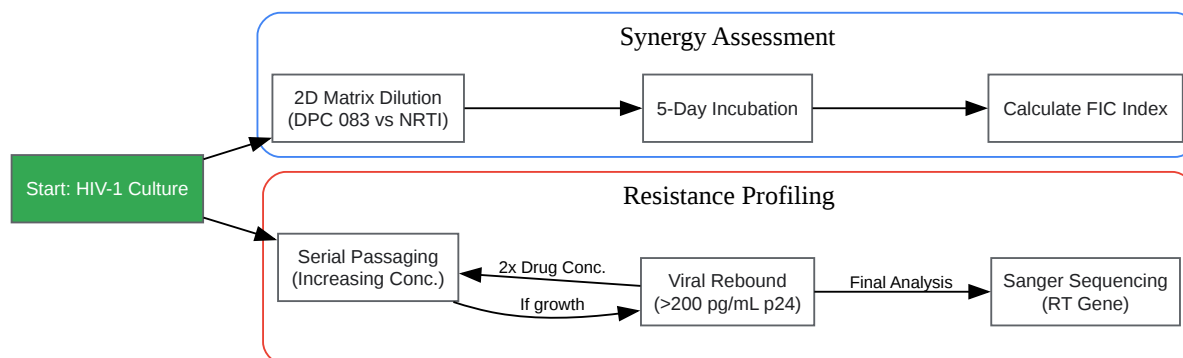
This protocol assesses the "Genetic Barrier" of the combination compared to monotherapy.

Workflow:

- Initial Culture: Start HIV-1 cultures in the presence of **DPC 083** (at 1x EC50) alone and **DPC 083** + NRTI (at 1x EC50 each).
- Passaging: Every 3-4 days, harvest supernatant.
- Escalation: If viral replication is detected (p24 antigen > 200 pg/mL), passage the virus to fresh cells with double the drug concentration.
- Endpoint: Continue for 20-30 passages or until drug concentration reaches 100x EC50.

- Genotyping: PCR amplify and sequence the RT region of breakthrough viruses to identify emerging mutations (e.g., checking for novel mutations beyond K103N).

Experimental Workflow Diagram



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Figure 2: Parallel workflows for assessing combination synergy (blue) and genetic barrier to resistance (red).

Clinical Context & Limitations

While **DPC 083** demonstrated potent activity against resistant variants in Phase II trials, its development was eventually halted. Key considerations for researchers reviewing this compound include:

- **Safety Profile:** Like many quinazolinones, potential skin reactions (rash) and CNS effects were monitored closely, similar to Efavirenz.
- **Evolution of SoC:** The emergence of Etravirine (TMC125) and Rilpivirine (TMC278) provided alternative second-generation NNRTI options with similar resistance profiles but different PK/toxicity trade-offs.
- **Relevance:** **DPC 083** remains a critical "benchmark compound" in drug discovery for modeling K103N-active inhibitors.

References

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